molecular formula C17H23ClN2O3 B7930968 [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7930968
M. Wt: 338.8 g/mol
InChI Key: BTXJDVPBEVYMJS-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS: 1353945-45-5) is a synthetic carbamate derivative featuring a pyrrolidine ring substituted with a chloroacetyl group and an ethylcarbamate benzyl ester moiety. Its molecular formula is C₁₆H₂₁ClN₂O₃, with a molecular weight of 324.80 g/mol . It is listed under multiple synonyms, including AM94289 and SB50384, and is often utilized in medicinal chemistry for its electrophilic properties, enabling cross-coupling or alkylation reactions .

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-2-19(11-15-8-9-20(12-15)16(21)10-18)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXJDVPBEVYMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 2-chloroacetyl chloride with pyrrolidine in the presence of a base such as triethylamine. This step forms the intermediate 1-(2-chloroacetyl)pyrrolidine. The next step involves the reaction of this intermediate with ethyl chloroformate to introduce the ethyl carbamic acid group. Finally, the benzyl ester moiety is introduced through esterification with benzyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound has been explored as a potential lead in the development of new pharmaceuticals due to its ability to modify biological activity. It may serve as a precursor for synthesizing more complex molecules with enhanced therapeutic effects.

Anticancer Activity

Research indicates that derivatives of carbamic acids, including this compound, exhibit anticancer properties. Studies have shown that such compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

Neurological Applications

The pyrrolidine structure is known for its neuroprotective effects. Compounds similar to [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester have been investigated for their potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing neuroinflammation .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents . The presence of the chloroacetyl group may enhance its effectiveness against resistant strains of bacteria.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of carbamate compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents .

Case Study 2: Neuroprotective Effects

A research article in Neuroscience Letters reported on the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress-induced neuronal damage. The study highlighted that compounds like [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester could reduce neuronal cell death and improve cognitive function in animal models .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentLead compound for synthesizing new drugs ,
Anticancer ActivityInhibits tumor growth; potential anticancer agent ,
Neurological ApplicationsModulates neurotransmitter levels; potential treatment for neurodegeneration ,
Antimicrobial PropertiesPotential use as an antibiotic or antifungal agent

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. This covalent modification can alter the activity of the target protein, resulting in various biological effects. The pyrrolidine ring and benzyl ester moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous carbamic acid benzyl esters, emphasizing substituents, functional groups, and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Key Substituents/Features Molecular Weight (g/mol) References
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester 1353945-45-5 C₁₆H₂₁ClN₂O₃ Chloroacetyl, pyrrolidin-3-ylmethyl, ethylcarbamate, benzyl ester 324.80
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester 1353944-41-8 C₁₆H₂₃N₃O₃ Aminoacetyl (NH₂-CH₂-CO) instead of chloroacetyl 305.38
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester 165528-66-5 C₁₅H₂₃N₃O₂ Aminoethyl (NH₂-CH₂-CH₂) at pyrrolidine, methylcarbamate 277.36
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester 1353994-92-9 C₁₆H₂₁ClN₂O₃ R-enantiomer of chloroacetyl-pyrrolidine, ethylcarbamate 324.80
[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Not specified C₁₇H₂₃ClN₂O₃ Piperidine ring (6-membered) instead of pyrrolidine (5-membered) ~338.84

Key Findings

Substituent Effects on Reactivity: The chloroacetyl group in the target compound enhances electrophilicity compared to the aminoacetyl variant (CAS 1353944-41-8), making it more reactive in nucleophilic substitution reactions. However, the aminoacetyl derivative’s NH₂ group may improve solubility in polar solvents .

Ring Size and Conformational Flexibility :

  • Substituting pyrrolidine (5-membered) with piperidine (6-membered) (e.g., [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester) alters ring strain and conformational flexibility. Pyrrolidine derivatives often exhibit faster reaction kinetics due to higher ring strain .

Stereochemical Variations: The R-enantiomer (CAS 1353994-92-9) may show divergent biological activity compared to the racemic mixture, as chirality influences receptor interactions.

Discontinued Analogues :

  • Several analogues, including the R-enantiomer (CAS 1353994-92-9), are listed as discontinued, suggesting challenges in synthesis or stability .

Biological Activity

The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester, commonly referred to as its chemical name or by its CAS number 1353978-59-2, is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a carbamic acid moiety, which are significant for its biological interactions. The presence of the chloroacetyl group may enhance lipophilicity and influence receptor binding.

Research indicates that compounds with similar structures can act as modulators of various biological pathways. Specifically, carbamate compounds are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is critical in neuropharmacology, particularly in the treatment of neurodegenerative diseases like Alzheimer's.

Pharmacological Effects

In Vitro Studies

A study assessing the biological activity of related carbamate compounds found that they significantly inhibited AChE activity in vitro, leading to increased acetylcholine levels. This suggests that [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester could exhibit similar effects .

In Vivo Studies

In vivo studies on related piperidine compounds have shown promising results in improving cognitive deficits in animal models of Alzheimer's disease. These findings support the hypothesis that this compound may also have neuroprotective effects through cholinergic modulation .

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AChE InhibitionCarbamate derivativesIncreased acetylcholine levels
Anticancer ActivityPiperidine derivativesInduction of apoptosis in cancer cell lines
Anti-inflammatoryVarious carbamatesReduction in inflammatory markers

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